molecular formula C27H31N3O2 B1229271 N-[4-(benzyloxy)phenyl]-3-(4-benzylpiperazin-1-yl)propanamide

N-[4-(benzyloxy)phenyl]-3-(4-benzylpiperazin-1-yl)propanamide

Cat. No.: B1229271
M. Wt: 429.6 g/mol
InChI Key: RWUIVHVVFWEECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-3-(4-benzylpiperazin-1-yl)propanamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenylmethoxy group, and a propanamide moiety

Preparation Methods

Chemical Reactions Analysis

N-[4-(benzyloxy)phenyl]-3-(4-benzylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3-(4-benzylpiperazin-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3-(4-benzylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

N-[4-(benzyloxy)phenyl]-3-(4-benzylpiperazin-1-yl)propanamide can be compared with similar compounds such as N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]propanamide and N-[(4-chlorophenyl)(phenyl)methyl]formamide. These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C27H31N3O2

Molecular Weight

429.6 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(4-phenylmethoxyphenyl)propanamide

InChI

InChI=1S/C27H31N3O2/c31-27(15-16-29-17-19-30(20-18-29)21-23-7-3-1-4-8-23)28-25-11-13-26(14-12-25)32-22-24-9-5-2-6-10-24/h1-14H,15-22H2,(H,28,31)

InChI Key

RWUIVHVVFWEECH-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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